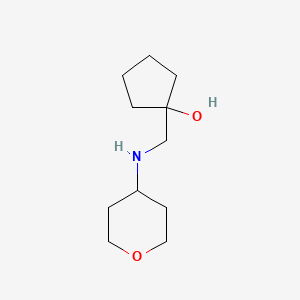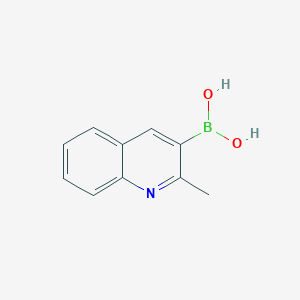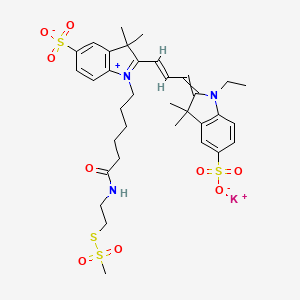![molecular formula C117H211NO19Si9 B13438015 (1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13438015.png)
(1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14,39-Dioxabicyclo[33.3.1]nonatriacontane, amphotericin B deriv., is a complex chemical compound that serves as an intermediate in the synthesis of amphoteronolide B, a glycon form of amphotericin B. Amphotericin B is a well-known polyene macrolide antibiotic used primarily for its antifungal properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 14,39-Dioxabicyclo[33.3.1]nonatriacontane, amphotericin B deriv., involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the bicyclic structure. The compound is typically synthesized through a series of reactions involving the use of protecting groups such as triethylsilyl and fluorenylmethoxycarbonyl.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized laboratories equipped with the necessary facilities for handling complex organic synthesis. The process involves stringent reaction conditions, including controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
化学反応の分析
Types of Reactions
14,39-Dioxabicyclo[33.3.1]nonatriacontane, amphotericin B deriv., undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols.
科学的研究の応用
14,39-Dioxabicyclo[33.3.1]nonatriacontane, amphotericin B deriv., has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological membranes and its potential as a drug delivery agent.
Medicine: Investigated for its antifungal properties and potential use in treating fungal infections.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 14,39-Dioxabicyclo[33.3.1]nonatriacontane, amphotericin B deriv., involves its interaction with fungal cell membranes. The compound binds to ergosterol, a key component of fungal cell membranes, forming pores that lead to cell leakage and ultimately cell death. This mechanism is similar to that of amphotericin B, which also targets ergosterol in fungal cell membranes .
類似化合物との比較
Similar Compounds
- Amphoteronolide B
Amphotericin B: The parent compound, known for its antifungal properties.
特性
分子式 |
C117H211NO19Si9 |
|---|---|
分子量 |
2188.7 g/mol |
IUPAC名 |
(1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C117H211NO19Si9/c1-33-138(34-2,35-3)129-96-82-83-104(132-141(42-10,43-11)44-12)105(133-142(45-13,46-14)47-15)86-98(131-140(39-7,40-8)41-9)88-117(123-32)89-107(134-143(48-16,49-17)50-18)109(114(120)121)106(128-117)85-95(77-71-69-67-65-63-61-60-62-64-66-68-70-76-91(28)111(135-144(51-19,52-20)53-21)92(29)93(30)125-108(119)87-97(84-96)130-139(36-4,37-5)38-6)127-115-113(137-146(57-25,58-26)59-27)110(112(94(31)126-115)136-145(54-22,55-23)56-24)118-116(122)124-90-103-101-80-74-72-78-99(101)100-79-73-75-81-102(100)103/h60-81,91-98,103-107,109-113,115H,33-59,82-90H2,1-32H3,(H,118,122)(H,120,121)/b61-60+,64-62+,65-63+,68-66+,69-67+,76-70+,77-71+/t91-,92-,93-,94+,95-,96+,97+,98-,104+,105+,106-,107-,109-,110-,111+,112+,113-,115-,117+/m0/s1 |
InChIキー |
RWWPTVXOZAIFDS-MFMDZWBGSA-N |
異性体SMILES |
CC[Si](CC)(CC)O[C@@H]1CC[C@H]([C@@H](C[C@@H](C[C@@]2(C[C@@H]([C@H]([C@@H](O2)C[C@H](/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H]([C@H]([C@H]([C@@H](OC(=O)C[C@@H](C1)O[Si](CC)(CC)CC)C)C)O[Si](CC)(CC)CC)C)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O[Si](CC)(CC)CC)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O[Si](CC)(CC)CC)C(=O)O)O[Si](CC)(CC)CC)OC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
正規SMILES |
CC[Si](CC)(CC)OC1CCC(C(CC(CC2(CC(C(C(O2)CC(C=CC=CC=CC=CC=CC=CC=CC(C(C(C(OC(=O)CC(C1)O[Si](CC)(CC)CC)C)C)O[Si](CC)(CC)CC)C)OC3C(C(C(C(O3)C)O[Si](CC)(CC)CC)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O[Si](CC)(CC)CC)C(=O)O)O[Si](CC)(CC)CC)OC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


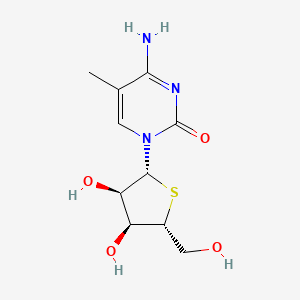
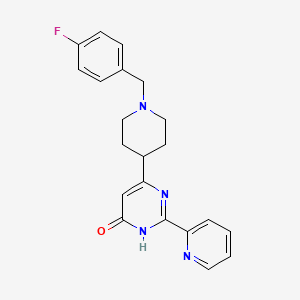
![N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide](/img/structure/B13437953.png)



![Methyl 2-[(1-phenylpropan-2-yl)amino]acetate](/img/structure/B13437981.png)

![[(1R,5R)-5-hydroxy-4-methoxy-1,5-dimethyl-2,6-dioxocyclohex-3-en-1-yl] (2S)-2-methylbutanoate](/img/structure/B13437989.png)

